molecular formula C24H17N3O3S B11134682 3-[(5Z)-5-(4-methylbenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]naphthalen-2-yl acetate

3-[(5Z)-5-(4-methylbenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]naphthalen-2-yl acetate

Cat. No.: B11134682
M. Wt: 427.5 g/mol
InChI Key: VEGSRDDDQKZGQT-NHDPSOOVSA-N
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Description

3-[(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]NAPHTHALEN-2-YL ACETATE is a complex organic compound that belongs to the class of triazolothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazole and thiazole ring system, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 3-[(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]NAPHTHALEN-2-YL ACETATE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of 4-methylbenzaldehyde with a suitable hydrazine derivative to form the corresponding hydrazone. This intermediate is then cyclized with a thioamide to yield the triazolothiazole core. The final step involves the acetylation of the naphthalene ring to obtain the target compound .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]NAPHTHALEN-2-YL ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolothiazole core can bind to the active site of enzymes, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Compared to other triazolothiazole derivatives, 3-[(5Z)-5-[(4-METHYLPHENYL)METHYLIDENE]-6-OXO-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-2-YL]NAPHTHALEN-2-YL ACETATE is unique due to its specific substitution pattern and the presence of the naphthalene ring. Similar compounds include:

Properties

Molecular Formula

C24H17N3O3S

Molecular Weight

427.5 g/mol

IUPAC Name

[3-[(5Z)-5-[(4-methylphenyl)methylidene]-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]naphthalen-2-yl] acetate

InChI

InChI=1S/C24H17N3O3S/c1-14-7-9-16(10-8-14)11-21-23(29)27-24(31-21)25-22(26-27)19-12-17-5-3-4-6-18(17)13-20(19)30-15(2)28/h3-13H,1-2H3/b21-11-

InChI Key

VEGSRDDDQKZGQT-NHDPSOOVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC5=CC=CC=C5C=C4OC(=O)C)S2

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC5=CC=CC=C5C=C4OC(=O)C)S2

Origin of Product

United States

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